molecular formula C24H21ClN4O4 B2985644 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 923193-43-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2985644
CAS No.: 923193-43-5
M. Wt: 464.91
InChI Key: NCFJYRVPDJYPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one . Pyrido[2,3-d]pyrimidin-4-ones have been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

An improved synthesis of pyrido[2,3-d]pyrimidin-4-ones has been reported . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .


Chemical Reactions Analysis

The synthesis of related compounds involves a metal-free C-3 chalcogenation . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and highlights broad functional group tolerance .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactivity and Synthesis : The compound is used as a building block in the synthesis of various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. Its reactivity with primary and heterocyclic amines to produce Schiff bases demonstrates its versatility in chemical synthesis (Farouk et al., 2021).

  • Synthesis of Pyrimidine Derivatives : This compound is central to the synthesis of various pyrimidine derivatives, which have shown potential in anti-inflammatory and analgesic activities. It serves as a key intermediate in the formation of these biologically active compounds (Sondhi et al., 2009).

  • Formation of Acyclic Nucleoside Hydroxamic Acids : It's used in the synthesis of N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides as potential antitumor agents, indicating its application in cancer research (Farr et al., 1989).

Biological and Medical Research

  • Anticancer Activity : Some derivatives of this compound have shown promising anticancer activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited cancer cell growth inhibition, making them potential candidates for anticancer drugs (Al-Sanea et al., 2020).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized for their antimicrobial properties. They have shown good antibacterial and antifungal activities, making them significant in the field of infectious diseases (Hossan et al., 2012).

  • Use in PET Imaging : Radioligands derived from this compound, like DPA-714, have been developed for positron emission tomography (PET) imaging. This is particularly useful for imaging the translocator protein, which is significant in neurological research (Dollé et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties, given the activity observed in related compounds .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-19-11-9-18(10-12-19)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-16-5-7-17(25)8-6-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJYRVPDJYPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.